molecular formula C12H12N2S B14335313 3-(Benzylsulfanyl)pyridin-2-amine CAS No. 110402-40-9

3-(Benzylsulfanyl)pyridin-2-amine

Cat. No.: B14335313
CAS No.: 110402-40-9
M. Wt: 216.30 g/mol
InChI Key: GUHACRBQONXNKG-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a benzylsulfanyl group at the third position and an amine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylsulfanyl)pyridin-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloropyridine with benzyl mercaptan in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding pyridin-2-amine.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyridin-2-amine.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

3-(Benzylsulfanyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    3-(Benzyloxy)pyridin-2-amine: Similar structure but with an oxygen atom instead of sulfur.

    2-Aminopyridine: Lacks the benzylsulfanyl group.

    3-(Benzylthio)pyridine: Similar structure but without the amine group.

Uniqueness: 3-(Benzylsulfanyl)pyridin-2-amine is unique due to the presence of both the benzylsulfanyl and amine groups, which confer distinct chemical and biological properties

Properties

CAS No.

110402-40-9

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

3-benzylsulfanylpyridin-2-amine

InChI

InChI=1S/C12H12N2S/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14)

InChI Key

GUHACRBQONXNKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N=CC=C2)N

Origin of Product

United States

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